molecular formula C9H7ClO3 B1250044 Methyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 34966-49-9

Methyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No.: B1250044
CAS No.: 34966-49-9
M. Wt: 198.6 g/mol
InChI Key: XWVVPXXXQOJCJV-UHFFFAOYSA-N
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Description

Significance of α-Keto Esters as Versatile Building Blocks

α-Keto esters are organic compounds characterized by a ketone functional group adjacent to an ester moiety. This unique arrangement of vicinal carbonyl groups imparts a rich and diverse reactivity profile, making them highly valuable intermediates in synthetic chemistry. They can participate in a wide array of chemical transformations, including nucleophilic additions to the ketone, reactions at the ester, and transformations involving the entire dicarbonyl system. mdpi.comorganic-chemistry.org Their versatility allows for the synthesis of a multitude of more complex and valuable molecules, such as α-hydroxy acids and α-amino acids, which are fundamental components of many biologically active compounds and pharmaceuticals. khanacademy.org The strategic placement of the two carbonyl groups also enables their use in the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. rsc.org

The synthetic utility of α-keto esters is demonstrated in various named reactions and synthetic strategies. For instance, they are excellent substrates in asymmetric catalysis, where the bidentate nature of the 1,2-dicarbonyl motif can coordinate to a chiral catalyst, enabling high levels of stereocontrol in the formation of chiral tertiary alcohols and other stereogenic centers. organic-chemistry.org Furthermore, they are employed in reactions such as benzoin-type condensations, Michael additions, and as precursors in the synthesis of peptides and other biomolecules.

Overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate within the α-Keto Ester Class

Within the broad family of α-keto esters, this compound is a specific aryl α-keto ester. Its structure consists of a methyl ester of a glyoxylic acid derivative bearing a 2-chlorophenyl substituent. The presence of the chlorine atom on the aromatic ring can influence the compound's reactivity and physical properties through electronic and steric effects.

Physicochemical Properties of this compound

PropertyValue
CAS Number 34966-49-9
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.61 g/mol
IUPAC Name This compound
SMILES COC(=O)C(=O)C1=CC=CC=C1Cl

Data sourced from Advanced ChemBlocks. achemblock.com

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its synthesis can be conceptualized through established methods for preparing aryl α-keto esters. Two primary and plausible synthetic routes include:

Friedel-Crafts Acylation: This classic method would involve the reaction of 2-chlorotoluene (B165313) with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. chemicalbook.comorganic-chemistry.org The electrophilic acylium ion generated would attack the aromatic ring, leading to the formation of the desired α-keto ester. The regioselectivity of this reaction would be a key consideration due to the directing effects of the chloro and methyl groups.

Oxidation of an α-Hydroxy Ester: A more modern and often milder approach would be the oxidation of the corresponding α-hydroxy ester precursor, methyl 2-(2-chlorophenyl)-2-hydroxyacetate. mdpi.comorganic-chemistry.org A variety of oxidizing agents and catalytic systems are available for this transformation, offering good yields and selectivity. This precursor alcohol is a known compound. nih.govsigmaaldrich.com

The reactivity of this compound is expected to be characteristic of α-keto esters, serving as a precursor for more complex molecules, including derivatives of the antiplatelet drug Clopidogrel, which features a 2-chlorophenyl moiety. nih.gov

Historical Context of Related Oxoacetate Chemistry

The chemistry of oxoacetates is deeply rooted in the history of organic chemistry and biochemistry. The simplest α-keto acid, pyruvic acid, was first prepared by Jöns Jacob Berzelius in 1835. researchgate.net Its central role in metabolism, particularly as the end product of glycolysis and the entry point to the citric acid cycle (Krebs cycle), was a major discovery in the 20th century, elucidated by pioneers like Hans Krebs. newworldencyclopedia.orgwikipedia.org

Another foundational compound is glyoxylic acid (also known as oxoacetic acid), the simplest α-oxoacid. Its history dates back to the 19th century, with significant contributions to its understanding made by chemists like Heinrich Debus. rsc.orgwikipedia.org Glyoxylic acid itself is a key intermediate in the glyoxylate (B1226380) cycle, a metabolic pathway that allows organisms like plants and bacteria to convert fats into carbohydrates. wikipedia.org

The development of synthetic methods for α-keto esters has paralleled the growth of organic synthesis. Early methods included the hydrolysis of acyl cyanides. wikipedia.org A significant advancement was the application of the Friedel-Crafts reaction, discovered in 1877, to the acylation of aromatic compounds with oxalyl chloride derivatives to produce aryl α-keto esters. masterorganicchemistry.com Over the decades, the synthetic toolbox has expanded dramatically to include a wide range of oxidative methods, transition-metal-catalyzed carbonylations, and other elegant strategies that provide access to a vast array of α-keto esters with high efficiency and selectivity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPXXXQOJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292329
Record name Methyl 2-chloro-α-oxobenzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-49-9
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34966-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 2 Chlorophenyl 2 Oxoacetate and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward route to α-keto esters by constructing the core structure in a minimal number of steps.

Friedel-Crafts Acylation Strategies Utilizing Substituted Chlorobenzenes and Oxalyl Chlorides

The Friedel-Crafts acylation is a classic and fundamental reaction in organic synthesis for forming carbon-carbon bonds to an aromatic ring. jove.com It involves the acylation of an aromatic compound using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. jove.combeilstein-journals.org This method can be adapted to synthesize aryl keto esters by using appropriate acylating agents.

A primary route for the synthesis of methyl aryl-glyoxylates involves the Friedel-Crafts acylation of an aromatic substrate with methyl oxalyl chloride. For the synthesis of an analogue, methyl 2-(4-chlorophenyl)-2-oxoacetate, chlorobenzene (B131634) is reacted with methyl oxalyl chloride. chemicalbook.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid catalyst activates the methyl oxalyl chloride, generating a highly electrophilic acylium ion. jove.com This electrophile is then attacked by the electron-rich aromatic ring of chlorobenzene.

The chlorine substituent on the benzene (B151609) ring is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho and para relative to itself. vedantu.comyoutube.com Consequently, the reaction of chlorobenzene with an acyl chloride typically yields a mixture of 2-substituted and 4-substituted products. vedantu.comyoutube.com In many cases, the para-isomer is the major product due to reduced steric hindrance compared to the ortho position. vedantu.com

A typical procedure for a related compound involves slowly adding methyl oxalyl chloride to a suspension of a Lewis acid catalyst in a solvent, followed by the addition of chlorobenzene at a controlled temperature. chemicalbook.com After the reaction is complete, the mixture is worked up to isolate the product. chemicalbook.com

The choice of catalyst and reaction conditions is critical for the success of the Friedel-Crafts acylation.

Catalyst Systems: Aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid catalyst for Friedel-Crafts reactions. chemguide.co.uklibretexts.orglibretexts.org It effectively generates the acylium ion from the acyl chloride. jove.com Other metal salts, such as iron(III) chloride, have also been explored as catalysts, sometimes in combination with specialized reaction media like ionic liquids. beilstein-journals.org However, not all Lewis acids are effective; for instance, water-free AlCl₃ and its hexahydrate were found to be ineffective in certain tunable aryl alkyl ionic liquids (TAAILs). beilstein-journals.org

Reaction Conditions: The reaction is typically carried out in an inert solvent. Chloroform and dichloromethane (B109758) are common choices for the acylation of chlorobenzene with methyl oxalyl chloride. chemicalbook.com Carbon disulfide (CS₂) has also been used as a solvent in Friedel-Crafts acylations involving oxalyl chloride. sciencemadness.org The temperature is a crucial parameter; the initial mixing of reagents is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature or gentle heating (e.g., 60°C) to drive the reaction to completion. chemicalbook.comchemguide.co.uklibretexts.org The reaction time can vary, often requiring several hours to overnight for completion. chemicalbook.com

Parameter Condition Reference(s)
Aromatic Substrate Chlorobenzene chemicalbook.com
Acylating Agent Methyl Oxalyl Chloride chemicalbook.com
Catalyst Aluminum chloride (AlCl₃) chemicalbook.com
Solvent Chloroform, Dichloromethane chemicalbook.com
Initial Temperature 0 °C chemicalbook.com
Reaction Temperature Room Temperature chemicalbook.com
Reaction Time 16 hours chemicalbook.com

Oxidation of Precursor Compounds

The formation of the α-ketoester moiety can be achieved through the oxidation of suitable precursor molecules. This approach leverages the conversion of a less oxidized functional group into the desired α-dicarbonyl structure.

While direct oxidative esterification of acetoacetamides to α-ketoesters is not extensively documented, related transformations provide insight into potential synthetic routes. A closely related and well-established method is the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols. organic-chemistry.org This process utilizes molecular oxygen as a green oxidant to yield a diverse range of α-ketoesters. organic-chemistry.orgorganic-chemistry.org

The reaction is typically optimized using a copper catalyst, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), in the presence of a base like pyridine (B92270) and an acid additive under an oxygen atmosphere. organic-chemistry.org Mechanistic studies indicate that the reaction may proceed through a radical pathway, with the carbonyl oxygen in the final ester product originating primarily from dioxygen. organic-chemistry.org The process involves intermediates like α-ketoaldehydes and hemiacetals. organic-chemistry.org This methodology is noted for its broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the aromatic ring of the acetophenone, as well as a range of primary and secondary alcohols. organic-chemistry.org

The conversion of aldehydes to esters through oxidative processes is also a common strategy, often mediated by N-heterocyclic carbenes (NHCs) or transition metals. organic-chemistry.orgscilit.com These reactions can proceed under mild conditions and offer high yields, representing a powerful alternative to classical esterification methods. scilit.com

Table 1: Conditions for Copper-Catalyzed Aerobic Oxidative Esterification of Acetophenones

ParameterConditionSource
Catalyst Copper(I) trifluoromethanesulfonate (CuOTf) organic-chemistry.org
Solvent Toluene organic-chemistry.org
Additives Pyridine, Trifluoroacetic acid (TFA) organic-chemistry.org
Oxidant Molecular Oxygen (O₂) organic-chemistry.org
Temperature 100–130°C organic-chemistry.org

Indirect Synthesis Pathways

Indirect routes to methyl 2-(2-chlorophenyl)-2-oxoacetate involve the synthesis and subsequent modification of related molecules. These pathways include derivatization from other halogenated phenylglyoxylates or the direct functionalization of a parent aryl oxoacetate structure.

The synthesis of analogues, such as methyl 2-(4-chlorophenyl)-2-oxoacetate, provides a template for constructing halogenated phenylglyoxylates. A common method is the Friedel-Crafts acylation of a chlorinated aromatic compound with an appropriate acylating agent. For instance, chlorobenzene can be reacted with methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.com The reaction first yields the methyl 4-chloro-phenylglyoxylate, which can be subsequently hydrolyzed to the corresponding glyoxylic acid if needed. chemicalbook.com This approach highlights a standard method for introducing the glyoxylate (B1226380) moiety onto a pre-halogenated aromatic ring.

Another related area involves the synthesis of precursors like methyl α-bromo-2-chlorophenylacetate. google.com This compound is typically synthesized via the esterification of α-bromo-2-chlorophenylacetic acid. Such halogenated phenylacetates can serve as starting materials for further transformations to introduce the α-keto group.

Table 2: Example Synthesis of a Halogenated Phenylglyoxylate (B1224774) Analogue

Reactant 1Reactant 2CatalystProductSource
ChlorobenzeneMethyl oxalyl chlorideAluminum chloride (AlCl₃)Methyl 4-chloro-phenylglyoxylate chemicalbook.com

This strategy involves introducing the chloro-substituent directly onto the aromatic ring of a parent aryl oxoacetate, such as methyl phenylglyoxylate. The success of this approach depends heavily on controlling the regioselectivity of the functionalization.

Directed ortho-metalation is a powerful technique for achieving regioselective functionalization of aromatic rings. This process typically involves the deprotonation of the most acidic C-H bond, which is often at the ortho position to a directing group, using a strong base or an organometallic reagent. The resulting arylmetal species can then react with an electrophile. In the context of synthesizing the target compound, this would involve a "metalation-chlorination" sequence. The concerted metalation-deprotonation (CMD) mechanism is a key pathway in many palladium-catalyzed direct arylation reactions, providing a framework for understanding how C-H bonds on aromatic substrates can be selectively cleaved and functionalized. semanticscholar.org

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The general mechanism involves the attack of the aromatic π-system on an electrophile, forming a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com Key EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

For the synthesis of this compound from methyl phenylglyoxylate, a direct chlorination reaction would be required. However, the regiochemical outcome of EAS is governed by the electronic properties of the substituent already on the ring. masterorganicchemistry.com The methyl oxoacetate group (-COCOOCH₃) is an electron-withdrawing group due to the presence of two carbonyls. Electron-withdrawing groups are deactivating, meaning they slow down the rate of electrophilic substitution, and are typically meta-directors. Therefore, direct chlorination of methyl phenylglyoxylate would be expected to yield primarily the meta (3-chloro) isomer rather than the desired ortho (2-chloro) product. Overcoming this inherent directing effect presents a significant synthetic challenge and may require multi-step strategies or specialized catalytic systems.

Preparation of Isopropyl 2-(2-chlorophenyl)-2-oxoacetate and its General Procedures

The synthesis of isopropyl 2-(2-chlorophenyl)-2-oxoacetate, an analogue of the title compound, can be achieved through established methods for creating α-keto esters. Two primary and effective strategies include the Friedel-Crafts acylation and the use of Grignard reagents.

Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of isopropyl 2-(2-chlorophenyl)-2-oxoacetate, chlorobenzene would be acylated with a suitable isopropyl oxoacyl derivative, such as isopropyl oxalyl chloride, using a Lewis acid like aluminum chloride (AlCl₃). youtube.com The electrophile, an acylium ion, is generated from the reaction between the acyl chloride and the Lewis acid, which then attacks the electron-rich aromatic ring of chlorobenzene. masterorganicchemistry.com The reaction typically yields a mixture of ortho and para isomers due to the directing effect of the chlorine substituent. youtube.com

Grignard Reagent Addition: A widely used method for α-keto ester synthesis is the reaction of a Grignard reagent with a dialkyl oxalate (B1200264). pku.edu.cnresearchgate.netfhnw.ch In this approach, 2-chlorophenylmagnesium halide (prepared from the corresponding 2-chloro-halobenzene and magnesium metal) is reacted with diisopropyl oxalate. The nucleophilic Grignard reagent adds to one of the ester carbonyl groups of the oxalate. Careful control of reaction conditions, such as low temperatures, is crucial to prevent a second addition of the Grignard reagent, which would lead to the formation of a tertiary alcohol by-product. fhnw.chscispace.com This method is often preferred for its high chemoselectivity when conditions are optimized. koreascience.kr

A general procedure for the Grignard-based synthesis is outlined in the table below.

Table 1: General Procedure for Isopropyl 2-(2-chlorophenyl)-2-oxoacetate via Grignard Reaction

StepActionReagents/ConditionsPurpose
1Grignard Reagent Formation2-chlorobromobenzene, Magnesium turnings, Dry ether/THFTo prepare 2-chlorophenylmagnesium bromide.
2AcylationDiisopropyl oxalate in Dry ether/THFThe electrophilic substrate for the Grignard reagent.
3ReactionSlow addition of Grignard reagent to oxalate solution at low temperature (e.g., -78 °C)To control the reaction and prevent over-addition. koreascience.kr
4QuenchingSaturated aqueous NH₄Cl solutionTo decompose the magnesium alkoxide intermediate and unreacted Grignard reagent.
5Work-up & PurificationExtraction with an organic solvent, drying, and distillation/chromatographyTo isolate and purify the final product.

Synthesis of Intermediates for Kresoxim-methyl

This compound analogues are pivotal in the synthesis of fungicides like Kresoxim-methyl. The core structure of Kresoxim-methyl contains a phenylglyoxylic acid methyl ester moiety. A patented method details the synthesis of a key intermediate, 2-(2-methylphenoxymethyl)phenylglyoxylic acid methyl ester, through a Grignard reaction, which is analogous to the synthesis of the primary compound of this article. patsnap.comgoogle.com

The synthesis starts with the preparation of 2-(2-methylphenoxymethyl)bromobenzene from 2-chloromethylbromobenzene and 2-methylphenol. patsnap.com This intermediate is then converted into a Grignard reagent by reacting it with magnesium. The subsequent reaction of this Grignard reagent with dimethyl oxalate yields the desired α-keto ester, 2-(2-methylphenoxymethyl)phenylglyoxylic acid methyl ester. google.com This keto-ester is then condensed with methoxylamine to produce Kresoxim-methyl. google.com

Table 2: Synthesis of Kresoxim-methyl Intermediate

Reactant 1Reactant 2ReagentsProductRef.
2-(2-methylphenoxymethyl)bromobenzeneMagnesiumIodine (activator), THF2-(2-methylphenoxymethyl)phenylmagnesium bromide patsnap.com
2-(2-methylphenoxymethyl)phenylmagnesium bromideDimethyl oxalateTHF, then acidic work-up2-(2-methylphenoxymethyl)phenylglyoxylic acid methyl ester google.com
2-(2-methylphenoxymethyl)phenylglyoxylic acid methyl esterMethoxylamine hydrochlorideSolvent, BaseKresoxim-methyl google.com

Kresoxim-methyl is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops and fruits. who.int Its synthesis relies heavily on the phenylglyoxylate core structure. The intermediate, 2-(2-methylphenoxymethyl)phenylglyoxylic acid methyl ester, is the direct precursor to the final active ingredient. google.com The development of efficient synthetic routes to this and related α-keto esters is therefore critical for the agricultural industry. google.comnih.gov The methodology involving Grignard reagents and dialkyl oxalates provides a robust and scalable process for producing these vital fungicide intermediates. google.com

Synthesis of Intermediates for Clopidogrel

The antiplatelet drug (S)-Clopidogrel, known commercially as Plavix, is chemically (S)-(+)-methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate. A key chiral intermediate for its synthesis is (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate, also known as (S)-o-chlorophenylglycine methyl ester. quickcompany.inrug.nl

This compound, the title keto ester, is a direct precursor to the corresponding racemic amino ester. The keto group can be converted to an amino group via several methods, most commonly through reductive amination or via an oxime intermediate. The resulting racemic amino ester, methyl 2-amino-2-(2-chlorophenyl)acetate, can then be resolved to isolate the desired (S)-enantiomer.

The synthesis of Clopidogrel then proceeds by the N-alkylation of (S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate with a derivative of 2-(2-thienyl)ethanol, such as its p-toluenesulfonate ester. patsnap.com The final step is a cyclization reaction with formaldehyde (B43269) to form the thienopyridine ring system of Clopidogrel.

Table 3: Key Steps in Clopidogrel Synthesis from the Amino Ester Intermediate

StepStarting MaterialKey ReagentIntermediate/ProductPurposeRef.
1(S)-(+)-methyl 2-amino-2-(2-chlorophenyl)acetate2-(2-Thienyl)ethyl p-toluenesulfonate, Base (e.g., K₂CO₃)(S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetateN-alkylation of the amino ester. patsnap.com
2(S)-methyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetateFormaldehyde(S)-ClopidogrelCyclization to form the fused heterocyclic ring.

This synthetic pathway highlights the importance of α-amino esters, which are readily accessible from the corresponding α-keto esters like this compound. rug.nlpatsnap.com

Advanced Reactivity and Transformation Studies

Chemical Reactions and Derivatization

The reactivity of Methyl 2-(2-chlorophenyl)-2-oxoacetate is dominated by its two primary functional groups: the ketone and the methyl ester. These sites allow for a range of reactions, including reductions and condensations, to produce a diverse array of derivatives.

The reduction of the α-keto group in this compound is a critical transformation, as it generates a chiral center. The resulting product, methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate (methyl (R)-o-chloromandelate), is a valuable intermediate, notably for the synthesis of the antiplatelet agent Clopidogrel. researchgate.net Both biological and chemical catalytic methods have been developed to achieve this reduction with high stereoselectivity.

Biocatalysis offers an environmentally friendly and highly selective method for producing chiral alcohols. nih.govnih.gov The bioreduction of this compound has been successfully achieved using whole-cell systems and isolated enzymes, which can operate at high substrate concentrations while yielding products with excellent enantiomeric purity. researchgate.net

One prominent approach involves using recombinant Escherichia coli cells that are engineered to co-express a specific ketone reductase and a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH). researchgate.net For instance, whole cells of recombinant E. coli expressing the ketone reductase YtBE and GDH have been shown to catalyze the reduction of this compound at substrate concentrations as high as 2.5 M without the need for external cofactors. researchgate.net This system resulted in the (R)-alcohol product with over 99% conversion, an 88% isolated yield, and an enantiomeric excess (ee) greater than 99%. researchgate.net

Another powerful biocatalyst is a carbonyl reductase sourced from Candida glabrata (CgKR1). researchgate.net In an aqueous-ethyl caprylate biphasic system, recombinant E. coli cells expressing this enzyme could completely convert up to 500 g/L of this compound into optically pure methyl (R)-o-chloromandelate. researchgate.net This process achieved an isolated yield of 88% and an enantiomeric excess of over 99%. researchgate.net

Table 1: Bioreduction of this compound

Biocatalyst System Substrate Concentration Conversion Isolated Yield Enantiomeric Excess (ee) Product Reference
Recombinant E. coli (YtBE/GDH) 2.5 M >99% 88% >99% Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate researchgate.net
Recombinant E. coli (CgKR1) 500 g/L ~100% 88% >99% Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate researchgate.net

Alongside bioreduction, chemocatalytic asymmetric reduction provides a direct pathway to chiral α-hydroxy esters from their corresponding α-keto esters. mdpi.comnih.gov These methods often employ chiral metal catalysts to achieve high enantioselectivity.

The asymmetric transfer hydrogenation of this compound has been investigated using Ruthenium-based catalysts. researchgate.net In one study, a Ru-(R,R)-2,4,6-triisopropyl C6H2SO2-DPEN catalyst was used with a formic acid–triethylamine (HCOOH–Et3N) azeotrope serving as the hydrogen donor. researchgate.net Under optimized conditions, this system produced the desired methyl (R)-o-chloromandelate with an enantiomeric excess of up to 92%. researchgate.net This highlights the potential of organometallic catalysts to provide a viable alternative to biocatalytic methods for generating this key chiral intermediate. stanford.edu

Table 2: Asymmetric Transfer Hydrogenation of this compound

Catalyst Hydrogen Donor Product Enantiomeric Excess (ee) Reference
Ru-(R,R)-2,4,6-triisopropyl C6H2SO2-DPEN HCOOH–Et3N azeotrope Methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate up to 92% researchgate.net

The carbonyl group of this compound is an electrophilic center that can participate in condensation reactions with various nucleophiles, particularly amines. libretexts.org These reactions lead to the formation of new carbon-nitrogen bonds and are fundamental for synthesizing a range of nitrogen-containing heterocyclic and acyclic structures.

This compound can react with primary or secondary amines through a nucleophilic acyl substitution pathway known as aminolysis. libretexts.org In this reaction, the amine attacks the ester carbonyl carbon. Although the adjacent keto group can also be a target, the ester is generally more susceptible to this type of substitution. The reaction with a primary amine (R-NH₂) would proceed through a tetrahedral intermediate, followed by the elimination of methanol (B129727) to yield an N-substituted 2-(2-chlorophenyl)-2-oxoacetamide, which is a type of oxalamide derivative.

While conventional oxalamide synthesis often involves more reactive precursors like oxalyl chloride, the aminolysis of α-keto esters provides a direct route to these structures. ijbbku.comnih.gov The reaction is typically facilitated by heating or by using a catalyst to enhance the reactivity of the ester. This transformation is a foundational step in building more complex molecules that feature the oxalamide moiety.

The direct synthesis of azetidine (B1206935) derivatives from this compound is not a straightforward, single-step process. However, the compound can serve as a precursor to intermediates suitable for azetidine ring formation. nih.govjmchemsci.com A plausible synthetic route involves the initial condensation of the keto-carbonyl group with a primary amine to form an imine. libretexts.orgmdpi.com

This imine, specifically a 2-(2-chlorophenyl)-2-(alkoxycarbonyl)-N-alkylimine, possesses a C=N double bond that can undergo a [2+2] cycloaddition reaction. For example, in the Staudinger synthesis, an imine reacts with a ketene (B1206846) (generated in situ from an acyl chloride and a tertiary amine) to form a β-lactam, which is a 2-azetidinone ring system. orientjchem.org This multi-step strategy, beginning with the condensation of this compound, represents a viable, though indirect, pathway for the synthesis of functionalized azetidine derivatives. nih.gov

Cyclization Reactions

The dicarbonyl nature of this compound makes it a versatile precursor in cyclization reactions for the synthesis of various heterocyclic systems. These transformations often proceed by leveraging the electrophilicity of the ketone and ester carbonyl groups.

While not a direct precursor, this compound can be utilized in multi-component reactions to form substituted isoxazoles. A common strategy for isoxazole (B147169) synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govsciensage.info In a plausible synthetic route, the α-ketoester can act as the dicarbonyl equivalent in a reaction with hydroxylamine and a compound containing an active methylene (B1212753) group.

For instance, a one-pot reaction of this compound, hydroxylamine hydrochloride, and a β-ketoester such as ethyl acetoacetate (B1235776), under basic conditions, would be expected to yield a highly substituted isoxazole. The reaction proceeds through the initial formation of an oxime at the ketonic carbonyl, followed by condensation with the enolate of the β-ketoester and subsequent intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Table 1: Proposed Multi-Component Reaction for Isoxazole Synthesis

Reactant 1Reactant 2Reactant 3ConditionsExpected Product Class
This compoundHydroxylamine HydrochlorideEthyl AcetoacetateBasic (e.g., NaOEt), Ethanol, RefluxSubstituted Isoxazole-dicarboxylate
This compoundHydroxylamine HydrochlorideMalononitrileBasic (e.g., Piperidine), Ethanol5-Amino-isoxazole derivative

Intramolecular Wittig reactions are powerful methods for constructing cyclic alkenes. wikipedia.orgorganic-chemistry.org For a molecule like this compound to undergo such a reaction, it must first be modified to contain both a carbonyl group and a phosphonium (B103445) ylide within the same structure. beilstein-journals.org A hypothetical but chemically sound pathway can be proposed.

The synthesis would begin with the selective reduction of the ester group of this compound to a primary alcohol. This can be achieved using a mild reducing agent that does not affect the ketone. The resulting α-hydroxy ketone is then converted to the corresponding alkyl halide (e.g., a bromide) via an Appel or similar reaction. Treatment of this α-halo ketone with triphenylphosphine (B44618) (PPh₃) would yield a phosphonium salt. Finally, the addition of a strong base (e.g., n-butyllithium) would deprotonate the carbon adjacent to the phosphorus, generating an intramolecular ylide. This ylide can then react with the proximal ketone carbonyl group in an intramolecular Wittig cyclization to yield a substituted 2-methylene-2,3-dihydro-1H-indene derivative, with the concomitant formation of triphenylphosphine oxide as a byproduct. researchgate.net

The Gewald aminothiophene synthesis is a robust and widely used multi-component reaction for the preparation of 2-aminothiophenes. organic-chemistry.orgresearchgate.net The reaction typically involves a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur in the presence of a basic catalyst. nih.govresearchgate.net The ketone functionality of this compound makes it an ideal substrate for this transformation.

In a typical Gewald reaction, this compound would be reacted with an active methylene nitrile, such as malononitrile, and elemental sulfur. The reaction is generally catalyzed by an organic base like morpholine (B109124) or diethylamine. The mechanism involves an initial Knoevenagel condensation between the ketone and malononitrile, followed by the addition of sulfur to the resulting activated alkene. Intramolecular cyclization and subsequent tautomerization yield the final, highly substituted 2-aminothiophene product. organic-chemistry.org

Table 2: Gewald Reaction with this compound

Carbonyl ComponentActive Methylene ComponentSulfur SourceBase CatalystExpected Product
This compoundMalononitrileElemental Sulfur (S₈)MorpholineMethyl 4-amino-3-cyano-5-(2-chlorophenyl)thiophene-2-carboxylate
This compoundEthyl CyanoacetateElemental Sulfur (S₈)DiethylamineEthyl 4-amino-5-(2-chlorophenyl)-2-(methoxycarbonyl)thiophene-3-carboxylate

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbons of this compound are prime targets for nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

The terminology "1,4-addition" typically refers to the conjugate addition to an α,β-unsaturated carbonyl system. As this compound is a 1,2-dicarbonyl compound, it does not undergo 1,4-addition in the classical sense. Instead, it undergoes 1,2-nucleophilic addition to one of its carbonyl groups. However, the concept of stereoselective addition is highly relevant.

Stereoselective nucleophilic addition to the ketone carbonyl of α-ketoesters is a well-established method for creating chiral α-hydroxy esters. diva-portal.org The stereochemical outcome can be controlled by using chiral nucleophiles, chiral auxiliaries, or asymmetric catalysts. While specific studies on this compound are not prevalent, the principles of asymmetric induction apply. For example, the addition of a Grignard reagent or an organolithium compound to the ketone can be rendered stereoselective by the inclusion of a chiral ligand, such as sparteine (B1682161) or a chiral amino alcohol. The resulting product would be a tertiary α-hydroxy ester with a newly formed stereocenter, the configuration of which is dictated by the chiral influence used. nih.gov

Amidation and Oxamate (B1226882) Formation

The ester group of this compound is susceptible to nucleophilic acyl substitution, most notably with amines to form amides. The resulting products, which are N-substituted 2-(2-chlorophenyl)-2-oxoacetamides, are a class of compounds known as oxamates.

This transformation, known as aminolysis, can be carried out by heating the α-ketoester with a primary or secondary amine. The reaction can be slow and may require a catalyst or conversion of the ester to a more reactive acyl derivative. For instance, direct amidation can be facilitated by the presence of the amine itself acting as a base. Alternatively, the methyl ester can be saponified to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to afford the oxamate with high efficiency.

Table 3: Synthesis of Oxamate Derivatives

AmineReagent/ConditionProduct Name
AnilineHeat or Coupling Agent (EDC)N-phenyl-2-(2-chlorophenyl)-2-oxoacetamide
BenzylamineHeat or Coupling Agent (EDC)N-benzyl-2-(2-chlorophenyl)-2-oxoacetamide
MorpholineHeat or Coupling Agent (EDC)1-(2-(2-chlorophenyl)-2-oxoacetyl)morpholine
DiethylamineHeat or Coupling Agent (EDC)N,N-diethyl-2-(2-chlorophenyl)-2-oxoacetamide

C-H Functionalization

The direct functionalization of C-H bonds represents a powerful and atom-economical approach to molecular diversification. In the context of this compound, the focus has been on the activation of the C-H bonds of the methyl group adjacent to the carbonyl, often referred to as β-C-H functionalization of the α-keto ester moiety.

Detailed Research Findings:

Palladium catalysis has emerged as a key tool for the β-arylation of α-keto esters, providing a direct method to form a C-C bond at the β-position. nih.govnih.gov While direct studies on this compound are not extensively documented, research on analogous α-keto esters demonstrates the feasibility and general conditions for such transformations. A catalyst system typically derived from a palladium precursor like Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand such as P(tBu)₃ is effective for coupling α-keto ester enolates with aryl bromides. nih.govnih.gov This methodology is significant as it provides access to β-aryl-α-keto esters, which are valuable substructures in biologically active molecules. nih.gov

The reaction generally proceeds by generating an enolate from the α-keto ester, which then participates in the palladium-catalyzed cross-coupling with an aryl halide. The use of sterically hindered phosphine ligands is crucial as they accelerate the reductive elimination step and promote the initial oxidative addition of the aryl halide to the palladium(0) center. organic-chemistry.org For ketones and related carbonyl compounds, the choice of base is also critical, with milder bases like K₃PO₄ being employed to accommodate base-sensitive functional groups. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed β-Arylation of α-Keto Esters and Related Ketones
SubstrateAryl HalideCatalyst SystemBaseProductYield (%)Reference
Ethyl pyruvate4-BromotoluenePd₂(dba)₃ / P(tBu)₃NaHMDSEthyl 2-oxo-3-(p-tolyl)butanoate85 nih.gov
Ethyl 3-methyl-2-oxobutanoate4-ChlorobenzonitrilePd₂(dba)₃ / P(tBu)₃·HBF₄NaHMDSEthyl 3-(4-cyanophenyl)-3-methyl-2-oxobutanoate92 nih.gov
2-Methyl-3-pentanoneBromobenzenePd₂(dba)₃ / Biphenyl-based phosphineNaOtBu2-Methyl-4-phenyl-3-pentanone81 organic-chemistry.org
Acetophenone4-BromoanisolePd(OAc)₂ / XantphosK₃PO₄1-(4-Methoxyphenyl)-2-phenylethan-1-one75 organic-chemistry.org

Reaction Mechanisms and Kinetic Studies

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This subsection explores the pathways of reductive functionalization, the nature of catalytic cycles, and the identification of key reaction intermediates.

Mechanistic Pathways of Reductive Functionalization

Reductive functionalization, particularly reductive amination, of the ketone moiety in this compound offers a direct route to valuable α-amino acid derivatives. The process typically involves the initial formation of an imine or enamine intermediate, followed by reduction.

The reaction of the ketone with a primary amine leads to a hemiaminal, which is generally unstable and dehydrates to form an imine (Schiff base). mdma.ch This imine is then reduced to the corresponding amine. A significant side reaction can be the reduction of the ketone carbonyl group to a hydroxyl group. mdma.ch To favor the amination pathway, the reaction conditions, including the choice of reducing agent and the management of water removal, are critical.

In the case of reductive amination of related β-keto esters, direct one-pot procedures where the carbonyl compound, amine, and reducing agent are mixed together have been explored. researchgate.net However, stepwise or indirect methods, where the imine or enamine intermediate is pre-formed before the addition of the reducing agent, often yield better results, especially for less reactive substrates. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net

Understanding Catalytic Cycles

The catalytic cycles for the functionalization of this compound are best understood by examining related palladium- and rhodium-catalyzed processes.

Palladium-Catalyzed C-H Arylation:

The generally accepted catalytic cycle for the palladium-catalyzed α-arylation of ketones and esters involves a Pd(0)/Pd(II) cycle. organic-chemistry.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming an Ar-Pd(II)-X intermediate. youtube.com

Enolate Coordination and Transmetalation: The α-keto ester forms an enolate in the presence of a base. This enolate then coordinates to the palladium(II) center, followed by transmetalation, where the enolate replaces the halide ligand to form an (enolate)-Pd(II)-Ar complex. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the desired β-arylated α-keto ester from the palladium(II) complex, which regenerates the active Pd(0) catalyst. youtube.com

The choice of ligand is critical in this cycle, as bulky, electron-rich phosphine ligands facilitate both the initial oxidative addition and the final reductive elimination steps. organic-chemistry.org

Rhodium-Catalyzed Arylation:

Rhodium catalysts can also be employed for arylation reactions, often involving arylboronic acids. For silyl (B83357) glyoxylates, a related class of compounds, a proposed mechanism involves a Rh(I) catalyst. nih.govresearchgate.net

Transmetalation: An arylrhodium(I) species is formed by the reaction of the Rh(I) complex with an arylboronic acid. nih.gov

Carbonyl Addition: This arylrhodium(I) species adds to the carbonyl group of the glyoxylate (B1226380) to form a rhodium alkoxide intermediate. nih.govresearchgate.net

Rearrangement and Further Reaction: This intermediate can then undergo further transformations, such as a Brook rearrangement to generate a rhodium enolate, which can be trapped by an electrophile. nih.gov

Investigation of Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insight into reaction mechanisms. For the transformations of this compound, intermediates are often proposed based on mechanistic studies of analogous systems.

In palladium-catalyzed C-H amidation of aromatic ketones, cyclopalladated intermediates have been isolated and characterized by X-ray crystallography. researchgate.net These studies suggest that the reaction does not proceed through a nitrene intermediate. For the C-H chlorination of 2-ortho-tolylpyridine, mechanistic studies indicate that the reaction proceeds via a turnover-limiting cyclopalladation to form a palladacycle intermediate. nih.gov

In the context of reductive amination, the primary intermediate is the imine or iminium ion formed from the condensation of the ketone with an amine. mdma.ch While often transient and not isolated, its formation is a prerequisite for the subsequent reduction to the amine product. In some cases, unreacted imine can be detected as a major impurity in the reaction mixture. mdma.ch

For rhodium-catalyzed arylations of silyl glyoxylates, the intermediacy of a chiral rhodium-enolate has been inferred through stereochemical studies and enantioselective protonation experiments. nih.govresearchgate.net The formation of rhodium alkoxides as precursors to these enolates has also been established. nih.gov

Table 2: Proposed Key Intermediates in Related Transformations
TransformationCatalyst/ReagentProposed IntermediateRole in Catalytic Cycle/Reaction PathwayReference
Palladium-Catalyzed β-Arylation of α-Keto EstersPd(0)/Ligand(enolate)-Pd(II)-Ar complexPrecursor to reductive elimination organic-chemistry.org
Rhodium-Catalyzed Arylation of Silyl GlyoxylatesRh(I)/Diene LigandAryl-Rh(I) speciesActive arylating agent nih.gov
Rhodium-Catalyzed Arylation of Silyl GlyoxylatesRh(I)/Diene LigandRh(I) enolateNucleophile for subsequent reaction nih.govresearchgate.net
Reductive Amination of KetonesAmine/Reducing AgentImine/Iminium ionIntermediate prior to reduction mdma.ch
Palladium-Catalyzed C-H ChlorinationPdCl₂PalladacycleFormed during turnover-limiting C-H activation nih.gov

Computational and Theoretical Chemistry Investigations

Hirshfeld Surface Analysis for Intermolecular Interactions

Halogen Bonding Interactions

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). princeton.edu This seemingly counterintuitive attraction arises from the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. princeton.edu

In the case of Methyl 2-(2-chlorophenyl)-2-oxoacetate, the chlorine atom attached to the phenyl ring can act as a halogen bond donor. The strength of the σ-hole, and consequently the halogen bond, is influenced by the electron-withdrawing or donating nature of the substituent on the halogen-bearing atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. princeton.edu

The directionality of the halogen bond is one of its defining features, with the bond angle between the covalent bond to the halogen and the halogen bond itself typically being close to 180°. princeton.edu This high degree of directionality makes halogen bonding a significant tool in crystal engineering and drug design, where it can be used to control the self-assembly of molecules and to enhance ligand-protein binding affinity. Theoretical studies on various halogenated compounds have demonstrated the importance of these interactions in molecular recognition and the stabilization of crystal structures. nih.gov While specific computational studies on halogen bonding in this compound are not extensively documented in the literature, the presence of the chlorine atom suggests its potential to engage in these interactions with nucleophiles such as carbonyl oxygens, lone-pair-bearing nitrogen atoms, or π-systems in its environment.

Tetrel Bonding Interactions

A tetrel bond is a non-covalent interaction involving an element from Group 14 of the periodic table (such as carbon, silicon, or germanium) acting as an electrophilic site. arxiv.org This interaction occurs when there is evidence of a net attractive force between an electrophilic region associated with a covalently bonded tetrel atom and a nucleophilic region in another, or the same, molecular entity. arxiv.org

In this compound, the carbonyl carbon of the ketone group is a potential tetrel bond donor. This carbon atom is bonded to two electronegative oxygen atoms, which withdraw electron density, creating an electrophilic region susceptible to attack by a nucleophile. Computational studies on other organic molecules have shown that the carbon atom of a carbonyl group can participate in tetrel bonding, particularly when the carbonyl is part of an α-ketoester functionality. nih.gov These interactions are often characterized by the nucleophile approaching the carbon atom in a direction perpendicular to the plane of the carbonyl group.

Advanced Analytical and Spectroscopic Characterization

X-ray Crystallography

Single Crystal Structure Determination

For a compound like Methyl 2-(2-chlorophenyl)-2-oxoacetate, a hypothetical table of crystallographic data, based on typical values for similar small organic molecules, might look as follows. It is crucial to note that this table is illustrative and not based on experimental data for the specific compound.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₉H₇ClO₃
Formula weight198.61
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.1 Å, b = 15.2 Å, c = 7.5 Å, β = 95°
Volume915 ų
Z (molecules per unit cell)4
Density (calculated)1.445 Mg/m³
Absorption coefficient0.385 mm⁻¹
F(000)408

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on the functional groups present in the molecule (a chlorophenyl ring, a ketone, and a methyl ester), several types of non-covalent interactions would be expected to govern its solid-state architecture.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

While a specific, published IR spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups. The IR spectrum would be dominated by strong absorptions corresponding to the carbonyl groups. Typically, α-keto esters show two distinct C=O stretching bands. One would be for the ketone (around 1720-1740 cm⁻¹) and another for the ester carbonyl group (around 1740-1760 cm⁻¹). The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ region. The presence of the aromatic ring would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparison, the IR spectrum of a related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, shows characteristic bands for the C-Cl group at 1092 and 836 cm⁻¹, a C=O bond at 1680 cm⁻¹, and aromatic C=C double bonds in the 1650–1504 cm⁻¹ range. mdpi.com

UV-Vis Spectroscopy

Research Applications in Medicinal Chemistry and Agrochemicals

Precursor in Drug Development

The chemical reactivity of the ketone and ester functional groups in Methyl 2-(2-chlorophenyl)-2-oxoacetate allows for its transformation into more complex molecules with significant therapeutic potential.

This compound serves as a direct precursor to a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel. The synthesis of Clopidogrel relies on the chiral intermediate (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. quickcompany.in This critical amino ester can be prepared from this compound through a standard organic reaction known as reductive amination. youtube.comyoutube.com

In this process, the keto group of this compound reacts with an ammonia (B1221849) source to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the corresponding α-amino ester, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. organic-chemistry.org This intermediate is then further reacted in subsequent steps to construct the thienopyridine ring system of Clopidogrel. google.com

Synthetic Pathway Overview: Step 1: Reductive Amination

Starting Material: this compound

Reaction: Reductive Amination

Product: Methyl 2-amino-2-(2-chlorophenyl)acetate

Step 2: N-Alkylation and Cyclization

Starting Material: (S)-methyl 2-amino-2-(2-chlorophenyl)acetate

Reaction: N-alkylation with a thiophene (B33073) derivative followed by cyclization with formaldehyde (B43269). quickcompany.in

Final Product: Clopidogrel

This application highlights the importance of α-keto esters like this compound in providing the foundational scaffolds for complex pharmaceutical agents.

The α-keto ester functional group is a valuable synthon in medicinal chemistry because it is a precursor to other important organic compounds like α-hydroxy acids and α-amino acids. researchgate.net These motifs are present in a wide array of biologically and medicinally significant molecules. The reactivity of the vicinal ketone and ester groups makes them attractive intermediates for the total synthesis of natural products and other bioactive molecules.

α-Keto esters can be synthesized through various methods, including the Friedel-Crafts acylation of aromatic hydrocarbons with reagents like ethyl oxalyl chloride. researchgate.netresearchgate.net This versatility makes them readily accessible starting materials for more complex syntheses.

Key Transformations of α-Keto Esters:

Starting MoietyTransformationResulting MoietyBiological Relevance
α-Keto EsterReduction of Ketoneα-Hydroxy EsterFound in various natural products and pharmaceuticals.
α-Keto EsterReductive Aminationα-Amino EsterBuilding blocks of peptides and numerous drugs (e.g., Clopidogrel).
α-Keto EsterCyclization ReactionsHeterocyclesCore structures of many medicinal agents.
α-Keto EsterGrignard AdditionTertiary AlcoholIntermediate for further functionalization.

The dual electrophilic nature of the adjacent carbonyl carbons in α-keto esters allows for sequential and selective reactions, providing a powerful tool for building molecular complexity in the development of new therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes

A significant challenge in the synthesis of α-keto ester derivatives is the control of stereochemistry, which is crucial for biological applications. The development of asymmetric routes to generate enantiomerically enriched α-keto esters is a major frontier. While traditional methods often result in racemic mixtures, modern research is focused on catalytic, enantioselective strategies.

One promising approach involves establishing a synthetic equivalence between readily available starting materials and challenging synthons. For instance, research has shown that acetoacetate (B1235776) esters can serve as synthetic equivalents to the glyoxylate (B1226380) anion synthon. nih.gov This strategy leverages well-established enolate-based reactions to produce β-stereogenic-α-keto esters through copper(II)-catalyzed aerobic deacylation, a method that avoids racemization of the product. nih.gov Another advanced strategy is the dynamic kinetic resolution (DKR) of α-keto esters. nih.gov This technique is particularly powerful as it can convert a racemic starting material entirely into a single, enantiomerically pure product. nih.gov For example, the dynamic kinetic asymmetric transfer hydrogenation (DKR-ATH) of β-aryl α-keto esters using a specially designed ruthenium catalyst can generate products with three contiguous stereocenters with high diastereoselectivity. nih.gov The application of such DKR methods to substrates like β-amino-α-keto esters further expands the toolkit for producing chiral anti-α-hydroxy-β-amino acid derivatives. colab.ws

Future work in this area will likely focus on expanding the substrate scope of these asymmetric methods to include a wider variety of substitution patterns, such as the 2-chlorophenyl group, and on developing even more efficient and selective catalysts to make these processes viable on an industrial scale.

Table 1: Emerging Asymmetric Synthetic Strategies for α-Keto Esters

Strategy Catalyst/Reagent System Key Features
Aerobic Deacylation Copper(II) catalysts with air as the oxidant. nih.gov Establishes acetoacetate esters as synthetic equivalents to the glyoxylate anion synthon; uses inexpensive materials. nih.gov
Dynamic Kinetic Resolution (DKR) Ruthenium-based transfer hydrogenation catalysts. nih.gov Converts racemic starting materials into a single enantiomerically enriched product; can create multiple contiguous stereocenters. nih.gov
Phase-Transfer Catalysis Cinchona-derived catalysts. rsc.org Enables highly enantioselective α-alkylation of cyclic β-keto esters without transition metals; catalyst is recyclable. rsc.org
Organocatalysis Chiral phosphines, N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.gov Provides metal-free alternatives for reactions like cross-aza-benzoin and cycloadditions. beilstein-journals.orgnih.gov

Exploration of New Catalytic Systems

The synthesis of α-keto esters, including Methyl 2-(2-chlorophenyl)-2-oxoacetate, has traditionally relied on methods like Friedel-Crafts acylation with reagents such as ethyl oxalyl chloride. mdpi.com While robust, these methods can require harsh conditions and multiple steps. mdpi.com Emerging research is heavily invested in discovering new catalytic systems that offer milder conditions, higher efficiency, and greater sustainability.

Transition-metal catalysis is at the forefront of this exploration. Platinum-catalyzed direct C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been reported as a highly efficient, oxidant-free method to introduce an α-keto ester functional group. nih.govacs.org A key advantage of this Pt-catalyzed system is the absence of decarbonylative side reactions that can plague other metal-catalyzed approaches. nih.govacs.org Other transition metals like palladium and cobalt are used in carbonylation reactions to produce α-keto esters from aryl halides. mdpi.com Copper-catalyzed systems are also versatile, enabling the synthesis of α-ketoamides from terminal alkynes or 1-arylethanols, showcasing the potential for diverse functional group transformations. organic-chemistry.org

Beyond transition metals, heterogeneous catalysis offers advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry. mdpi.com Gas-phase oxidation using multicomponent oxide catalysts (e.g., Mo-V-Nb oxides) represents a sustainable strategy for converting α-hydroxy acids into α-keto esters. mdpi.com The development of metal-free catalytic systems, such as those using potassium xanthate for oxidative esterification, further contributes to a more environmentally benign synthetic toolbox. mdpi.com

Table 2: Selected New Catalytic Systems for α-Keto Ester Synthesis

Catalytic System Reaction Type Key Advantages
Platinum(II) Chloride Direct C-H Acylation. acs.org Oxidant-free, additive-free, and avoids decarbonylation side-reactions. nih.govacs.org
Copper(II) with O₂ Oxidative Amidation/Diketoniation. organic-chemistry.org Uses molecular oxygen as the oxidant under mild conditions. organic-chemistry.org
Supported MoVNbOₓ/TiO₂ Gas-Phase Catalytic Oxidation. mdpi.com Aligns with green chemistry principles; suitable for continuous-flow operations and biomass conversion. mdpi.com
Dinuclear Zinc Complexes Asymmetric Conjugate Addition. nih.gov Catalyzes reactions of β,γ-unsaturated α-ketoesters with high enantioselectivity under mild conditions. nih.gov

Advanced Mechanistic Investigations via in situ Spectroscopy

A deeper understanding of reaction mechanisms is essential for the rational design of improved catalysts and processes. While traditional mechanistic studies rely on the isolation and characterization of intermediates, this is not always feasible. Advanced in situ spectroscopic techniques—such as ReactIR (infrared), in situ NMR, and Raman spectroscopy—offer a powerful window into the reaction as it occurs, providing real-time data on the concentrations of reactants, intermediates, and products.

For the synthesis of this compound and related compounds, these techniques could be invaluable. For example, in transition-metal-catalyzed C-H acylation or carbonylation reactions, in situ spectroscopy could help identify the active catalytic species, observe catalyst activation and deactivation pathways, and elucidate the kinetics of individual elementary steps. Mechanistic studies on the oxidation of α-hydroxy acid esters have already identified key active species like Ti-OOH and proposed redox models like the Mars-van Krevelen mechanism, insights likely derived from a combination of kinetic and spectroscopic data. mdpi.com In photoinduced reactions, time-resolved spectroscopy can track the formation and decay of excited states and radical intermediates. acs.org

Future research will likely see a greater application of these sophisticated analytical tools to unravel the complex mechanisms of α-keto ester synthesis. This knowledge will be critical for overcoming current limitations, such as catalyst instability, low turnover numbers, and the formation of unwanted byproducts like those from decarbonylation. nih.gov

Integration of Computational Studies for Rational Design

Computational chemistry has transitioned from a purely academic tool to an integral part of modern catalyst and drug design. jnu.ac.in For the synthesis and application of this compound, computational methods offer a predictive framework to accelerate discovery and innovation. jnu.ac.in

In catalyst development, high-throughput computational screening can be used to evaluate vast libraries of potential catalysts before any are synthesized in the lab. researchgate.net Using methods like Density Functional Theory (DFT), researchers can calculate reaction energy profiles, predict transition state geometries, and understand the electronic and steric factors that govern catalyst activity and selectivity. This in silico approach allows for the rational design of more efficient catalyst analogues, moving beyond trial-and-error experimentation. jnu.ac.in For instance, computational studies can help predict which ligand modifications on a metal center would enhance enantioselectivity in an asymmetric hydrogenation or which catalyst composition would lower the activation energy for a C-H functionalization reaction.

Furthermore, computational tools are crucial for exploring potential applications. Molecular docking and molecular dynamics (MD) simulations can predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme's active site. researchgate.net These studies can provide insights into binding affinity and interaction modes, guiding the design of new compounds with specific biological activities, such as enzyme inhibitors or quorum-sensing modulators. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing Methyl 2-(2-chlorophenyl)-2-oxoacetate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is commonly synthesized via condensation of 2-chlorophenyl precursors (e.g., 2-chlorobenzaldehyde) with methyl oxalyl chloride in anhydrous THF or DCM, using triethylamine as a base. Optimization involves:

  • Solvent selection (THF improves solubility, while DCM reduces side reactions).
  • Temperature control (0–5°C for ketone formation, followed by gradual warming).
  • Purification via column chromatography (petroleum ether/ethyl acetate, 5:1 ratio) to isolate the product.
    Monitoring by TLC and adjusting reagent stoichiometry (1:1.2 molar ratio of aldehyde to oxalyl chloride) enhances yields to ~70–80% .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals a monoclinic system (space group C2/c) with:

  • Key parameters : a = 31.6697 Å, b = 7.5883 Å, c = 12.5915 Å, β = 108.514°.
  • Structural insights : Planar geometry around the oxoacetate group and intermolecular C–H⋯O hydrogen bonds along the [001] direction stabilize the crystal lattice. Data refinement using SHELXL-2018/3 validates bond lengths (C=O: 1.21 Å) and angles .

Q. What analytical techniques confirm the purity and functional groups of this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 8.0 Hz, 1H, Ar–H), 7.55–7.45 (m, 3H, Ar–H), 3.95 (s, 3H, OCH₃).
  • IR : Peaks at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).
  • Mass spectrometry : Molecular ion peak at m/z 212.6 [M+H]⁺.
    Cross-referencing with literature spectra ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl substituent influence reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing chlorine meta-directs electrophilic attack, enhancing the electrophilicity of the α-keto group. Kinetic studies under varied conditions (e.g., DMF vs. MeCN solvents, pH 7–9) show:

  • Nucleophile dependence : Amines (e.g., benzylamine) react faster than thiols due to lower steric hindrance.
  • Rate enhancement : Polar aprotic solvents increase reaction rates by stabilizing transition states. Computational modeling (DFT/B3LYP) corroborates experimental trends .

Q. What strategies resolve contradictions between computational and experimental stability data for derivatives?

  • Methodology : Discrepancies often arise from solvation effects. Hybrid DFT methods (e.g., B3LYP/6-311++G**) with implicit solvent models (PCM) improve agreement. Experimental validation via:

  • Variable-temperature NMR : Assesses conformational flexibility.
  • Statistical analysis : R² > 0.95 between computed (bond lengths) and X-ray data confirms reliability .

Q. How can enantiomerically pure analogs be synthesized, and what chiral resolution methods are effective?

  • Methodology :

  • Asymmetric catalysis : Chiral organocatalysts (e.g., L-proline) induce enantioselectivity (>90% ee).
  • Chiral HPLC : Cellulose-based columns (Chiralpak IA) resolve racemates.
  • Circular dichroism (CD) : Confirms enantiopurity (Δε > 50 M⁻¹cm⁻¹ at 220 nm).
    Dynamic kinetic resolution at 4°C minimizes racemization .

Q. How is this compound utilized as an intermediate in agrochemical synthesis?

  • Methodology : Coupling with heterocyclic amines (e.g., triazoles) yields fungicidal derivatives.

  • Biological assays : Antifungal activity against Fusarium spp. (IC₅₀ = 5–10 µM) correlates with electron-withdrawing substituents.
  • Mechanistic studies : ¹³C-labeled analogs track metabolic pathways in plant models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.